2-Bromo-3-fluoroaniline hydrochloride

描述

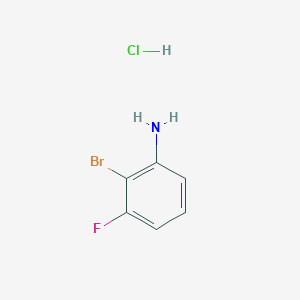

2-Bromo-3-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H5BrFN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

化学反应分析

Types of Reactions: 2-Bromo-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs the incoming electrophile to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Electrophilic Aromatic Substitution: Sulfuric acid and nitric acid for nitration.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed:

Nucleophilic Substitution: 2-Fluoro-3-methoxyaniline.

Electrophilic Aromatic Substitution: 2-Bromo-3-fluoro-4-nitroaniline.

Reduction: 2-Bromo-3-fluoroaniline.

科学研究应用

Pharmaceutical Intermediate

2-Bromo-3-fluoroaniline hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for various chemical modifications, making it valuable in developing drugs targeting specific biological pathways.

- Anticancer Agents : Research indicates that derivatives of 2-bromo-3-fluoroaniline are being explored for their potential as anticancer agents. These compounds often act as enzyme inducers that can trigger apoptosis in cancer cells .

- Pain Management : The compound has been studied for its effects on P2X3 receptors, which are implicated in pain sensation. Modifications of the aniline moiety, including halogen substitutions, have shown promise in enhancing antagonistic activities against these receptors, potentially leading to new pain management therapies .

Synthesis of Bioactive Molecules

The versatility of this compound extends to its use in synthesizing various bioactive molecules:

- HIV Research : In the development of small molecules targeting HIV, 2-bromo-3-fluoroaniline derivatives have been utilized to create compounds that bind effectively to viral RNA structures, demonstrating the compound's utility in antiviral drug development .

- Fluorescent Probes : The compound's unique electronic properties allow it to be used in synthesizing fluorescent probes for biological imaging, aiding in cellular and molecular biology research .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in industrial settings:

- Dyes and Pigments : The compound is used as a precursor for synthesizing azo dyes and pigments due to its ability to undergo diazotization reactions, which are essential for dye formation .

- Agricultural Chemicals : Its derivatives are being investigated for use in agrochemicals, including herbicides and fungicides, owing to their biological activity against pests and diseases .

Table 1: Key Research Findings on this compound

作用机制

The mechanism of action of 2-Bromo-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The presence of both bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

相似化合物的比较

- 2-Bromo-4-fluoroaniline

- 3-Bromo-2-fluoroaniline

- 4-Bromo-2-fluoroaniline

Comparison: 2-Bromo-3-fluoroaniline hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

生物活性

2-Bromo-3-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the aniline ring. The general formula can be represented as:

This molecular structure influences its solubility, stability, and interaction with biological targets.

1. Antinociceptive Effects

Recent studies have highlighted the potential of 2-bromo-3-fluoroaniline derivatives in pain management. For instance, compounds with similar substitutions have been investigated for their antagonistic effects on P2X3 receptors, which are implicated in pain sensation. A study demonstrated that certain halogenated anilines exhibit significant anti-nociceptive properties in animal models, suggesting a promising avenue for developing analgesics targeting neuropathic pain .

2. Inhibition of Enzymatic Activity

Research indicates that halogenated anilines can inhibit specific enzymes involved in neurotransmitter synthesis. For example, compounds derived from 2-bromo-3-fluoroaniline have shown inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), which may reduce epinephrine production. This property is particularly relevant in conditions characterized by excessive catecholamine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its molecular structure. Variations in the halogen substituents can lead to different pharmacological profiles:

| Compound | Substituent | IC50 (nM) | Selectivity |

|---|---|---|---|

| KCB-77033 | CH₃, F | 1030 ± 73 | High |

| 10a | CH₃, H | 4910 ± 821 | Moderate |

| 11a | CF₃, F | 1020 ± 111 | Very High |

This table summarizes the inhibitory concentrations (IC50) of various derivatives against P2X3 receptors, highlighting that the presence of bromine and fluorine enhances selectivity and potency .

Case Study: Antinociceptive Activity

In a study involving male Sprague-Dawley rats subjected to nerve ligation, a derivative of 2-bromo-3-fluoroaniline demonstrated significant increases in mechanical withdrawal thresholds, indicating effective pain relief. The compound was administered intravenously and showed a dose-dependent response, underscoring its potential as an analgesic agent .

Case Study: Enzyme Inhibition

Another investigation focused on the enzymatic inhibition properties of halogenated anilines derived from 2-bromo-3-fluoroaniline. The results indicated that these compounds effectively reduced PNMT activity in vitro, suggesting therapeutic implications for conditions associated with elevated epinephrine levels .

属性

IUPAC Name |

2-bromo-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUALIMGHQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600728 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-87-4 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。